N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide - 941872-20-4

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide

Catalog Number: EVT-2497714
CAS Number: 941872-20-4
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment, known for its specific inhibition of tyrosine kinases. While commonly found as a salt, the freebase form of Imatinib has been structurally characterized, revealing an extended conformation with infinite hydrogen-bonded chains formed through its amide, amine, and pyrimidine groups. []

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: These compounds are part of a novel heterocyclic library synthesized and characterized for their antimicrobial activity against bacteria and fungi. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues

Compound Description: This series of compounds was designed based on the structure of BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde), a key active metabolite of Losartan. These analogues incorporate a morpholin-3-one derivative, showcasing a convergent approach in their synthesis. []

Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate

Compound Description: This compound, characterized by X-ray crystallography, features a benzimidazole core with attached pyrrolidine and morpholine rings. The crystal structure reveals intricate hydrogen bonding patterns, highlighting the importance of intermolecular interactions in solid-state chemistry. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives

Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for their anti-inflammatory activity. The research highlights the potential of benzimidazole-based compounds as therapeutic agents for inflammation-related diseases. []

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

Compound Description: FMPD is a potential antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. Preclinical studies in rats demonstrate its efficacy in blocking 5-HT2A agonist-induced increases in serum corticosterone levels. []

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α-converting enzyme (TACE), investigated for its potential in treating rheumatoid arthritis. Studies in rodents revealed that its elimination involves P-glycoprotein-mediated excretion via the intestine. [, ]

4, 4´-(1e, 1e´)-1, 1´-(ethane-1, 2-diylbis (azan-1-yl-1ylidene)) bis (5-methyl-2-phenyl-2, 3-dihydro-1h-pyrazol-3-ol) (H2BuEtP)

Compound Description: This Schiff base ligand has been explored for its ability to extract metal ions from aqueous solutions. Studies investigated its efficiency in separating metal ions based on pH and the presence of other metals or anions. [, ]

N-(4-piperazin-1-yl)-phenyl-2-oxazolidinone-5-carboxamide derivatives

Compound Description: This series of compounds represents a class of antibacterial agents. The research focuses on optimizing their structure to enhance their efficacy against various bacterial strains. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent and orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is resistant to many existing leukemia treatments. This compound shows promise in treating chronic myeloid leukemia, even in cases resistant to other therapies. [, ]

3-[2-(6-Amino-pyrimidin-4-yl)-ethynyl]-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs). It has shown significant antitumor activity in preclinical models of bladder cancer. []

tert-butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

Compound Description: This ligand, when combined with copper(II) dichloride, forms a coordination polymer. The crystal structure of this polymer, characterized by X-ray crystallography, provides insights into its coordination geometry and intermolecular interactions. []

Optically active N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones (1,2) and 5(1H,4H)-tetrazolones (3)

Compound Description: These optically active azole derivatives exhibit potent antifungal activity both in vitro and in vivo. The research emphasizes the importance of chirality in drug design, as different enantiomers can have varying biological activities. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate (10f)

Compound Description: This teraryl oxazolidinone compound exhibits promising antibacterial activity with a favorable safety profile. Its phosphate salt displays high water solubility, making it suitable for in vivo testing. []

3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of Biginelli dihydropyrimidines was synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities. []

4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide

Compound Description: The crystal structure of this compound has been characterized, revealing details about its molecular conformation and intermolecular interactions in the solid state. []

N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-Chloro-acetic acid hydrazide

Compound Description: This compound has undergone spectral and theoretical analysis using density functional theory (DFT) to elucidate its optimized molecular structure, chemical shifts, and vibrational assignments. []

N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1-yl]phenyl]methyl]imidazole derivatives

Compound Description: These nonpeptide angiotensin II receptor antagonists were designed and synthesized to explore structure-activity relationships for binding to AT1 receptors. The research investigates how variations in the cycloalkenyl ring system influence binding affinity. []

N-[5-(3-imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Compound Description: This compound has been investigated for its potential in treating diseases by inhibiting PI3K isoforms. Different crystalline forms of this compound have been studied, showcasing the importance of solid-state chemistry in drug development. []

3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide (Ponatinib) Hydrobromide

Compound Description: Ponatinib hydrobromide, a salt form of a potent BCR-ABL kinase inhibitor, has been characterized, including potential solvates and hydrates. []

N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

Compound Description: The crystal structure of this compound has been analyzed, revealing a three-dimensional network formed by C—H⋯O hydrogen bonds between molecules. This highlights the role of intermolecular interactions in the solid state. []

N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide sodium salt monohydrate

Compound Description: A crystalline form of this compound, specifically its sodium salt monohydrate, is disclosed for potential use in treating AIDS or HIV infection. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (Nilotinib) hydrochloride monohydrate

Compound Description: A nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate is prepared, demonstrating enhanced solubility and faster absorption compared to the existing form. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide

2-methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: This compound is part of a series synthesized from 4-chloroaniline, with the final step involving condensation with urea. Its structure is elucidated using elemental analysis and 1H NMR spectroscopy. Antimicrobial activity is assessed against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor discovered during the development of pyrazolones for cancer treatment. It demonstrated significant tumor growth inhibition in xenograft models without adverse effects on body weight. []

2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric Acid (Compound 3e)

Compound Description: This N-pyrrolylcarboxylic acid derivative, structurally related to celecoxib, is investigated for its anti-inflammatory activity in a rat paw edema model. Results show significant edema reduction after continuous administration, suggesting potential as an anti-inflammatory agent. []

2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide

Compound Description: This compound is synthesized through a multi-step process starting from 4-chloroaniline and evaluated for its antimicrobial activity against various bacterial strains. []

[Zn2(5-Me-1,3-BDC)2(bimpa)2]n (1), {[Cd2(5-Me-1,3-BDC)2(bimpa)(H2O)4]·H2O}n (2), {[Zn(5-tb-1,3-BDC)(bimpa)]·2H2O}n (3) and {[Cd(5-tb-1,3-BDC)(bimpa)]·H2O}n (4)

Compound Description: These four coordination polymers are synthesized using bis-(4-imidazol-1-yl-phenyl)-amine (bimpa) and different benzenedicarboxylic acid derivatives. Their structures, characterized by single-crystal X-ray diffraction, reveal diverse framework architectures and interpenetration patterns. []

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

Compound Description: This compound, also known as AN-024, is synthesized through a multi-step process starting from 4-methyl-2-nitro-aniline. The synthesis involves several intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide and others. []

Properties

CAS Number

941872-20-4

Product Name

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzenesulfonamide

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4

InChI

InChI=1S/C17H17N3O5S/c1-12-8-9-13(11-15(12)19-10-4-7-17(19)21)18-26(24,25)16-6-3-2-5-14(16)20(22)23/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3

InChI Key

MIMMXQDYDVVEPC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.